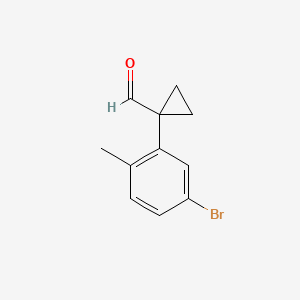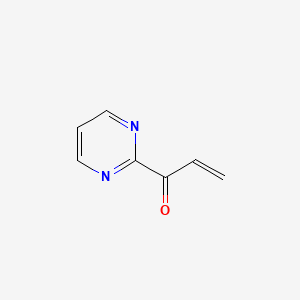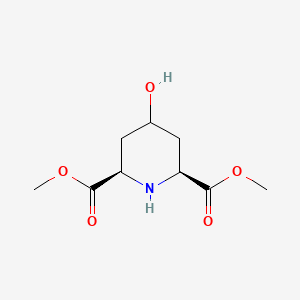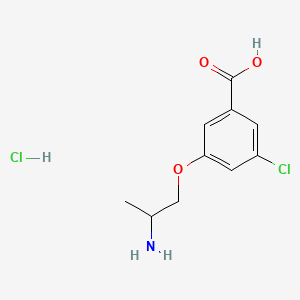
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an aminopropoxy group attached to a chlorobenzoic acid moiety, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride typically involves the reaction of 5-chlorosalicylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be employed in biochemical studies to investigate its interactions with biological molecules.
Medicine: The compound has potential therapeutic applications and may be studied for its pharmacological properties.
Industry: It can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group and chlorobenzoic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride
- 3-(2-Aminopropoxy)-4-chlorobenzoic acid hydrochloride
Uniqueness
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. The position of the chlorine atom and the aminopropoxy group can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H13Cl2NO3 |
|---|---|
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
3-(2-aminopropoxy)-5-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-9-3-7(10(13)14)2-8(11)4-9;/h2-4,6H,5,12H2,1H3,(H,13,14);1H |
Clave InChI |
RKCFHQSMXGIPQD-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC(=CC(=C1)C(=O)O)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


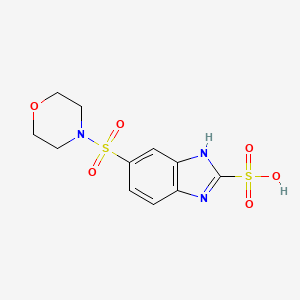
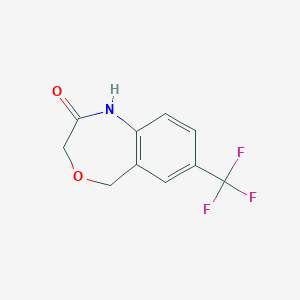
![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)




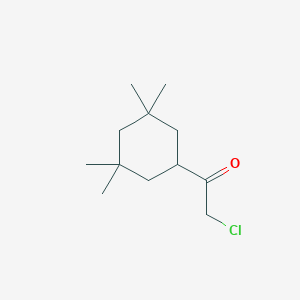
![Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)
